N(6)-[(Indol-3-yl)acetyl]-L-lysine N(6)-[(Indol-3-yl)acetyl]-L-lysine N(6)-[(indol-3-yl)acetyl]-L-lysine is a N(6)-acyl-L-lysine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(6)-[(indol-3-yl)acetyl]-L-lysine zwitterion.
Brand Name: Vulcanchem
CAS No.: 17929-68-9
VCID: VC0100925
InChI: InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol

N(6)-[(Indol-3-yl)acetyl]-L-lysine

CAS No.: 17929-68-9

Main Products

VCID: VC0100925

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

N(6)-[(Indol-3-yl)acetyl]-L-lysine - 17929-68-9

CAS No. 17929-68-9
Product Name N(6)-[(Indol-3-yl)acetyl]-L-lysine
Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
IUPAC Name (2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid
Standard InChI InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1
Standard InChIKey FKIGOUKDKBOZID-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N
Description N(6)-[(indol-3-yl)acetyl]-L-lysine is a N(6)-acyl-L-lysine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(6)-[(indol-3-yl)acetyl]-L-lysine zwitterion.
Synonyms IAA-lysine
indole-3-acetyl-epsilon-lysine
indoleacetic acid-lysine
PubChem Compound 161240
Last Modified Nov 11 2021
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